Terfenadine N-Oxide
Descripción general
Descripción
Terfenadine N-Oxide is a derivative of terfenadine, an antihistamine that was widely used for the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. Terfenadine was eventually replaced by fexofenadine due to concerns over cardiac arrhythmias. This compound retains the core structure of terfenadine but includes an additional oxygen atom bonded to the nitrogen, forming an N-oxide group. This modification can influence the compound’s pharmacological properties and its interactions with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-oxides typically involves the oxidation of tertiary amines. For terfenadine N-Oxide, common oxidizing agents include hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct. The reaction is usually carried out under mild conditions with the presence of catalysts such as rhenium-based catalysts or titanium silicalite (TS-1) in methanol .
Industrial Production Methods: Industrial production of this compound would likely follow similar oxidation processes, optimized for large-scale synthesis. The use of continuous flow reactors and efficient catalysts can enhance yield and reduce production costs. Safety and environmental considerations are also critical in industrial settings, ensuring that the processes are both safe and sustainable.
Análisis De Reacciones Químicas
Types of Reactions: Terfenadine N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent amine.
Substitution: N-oxide groups can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium percarbonate, urea-hydrogen peroxide adduct.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Higher-order N-oxides.
Reduction: Terfenadine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Terfenadine N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of N-oxides in various chemical reactions.
Biology: Investigated for its interactions with biological systems, particularly its binding to histamine receptors.
Medicine: Explored for potential therapeutic applications, including its antihistamine properties and its effects on cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference material in quality control processes
Mecanismo De Acción
Terfenadine N-Oxide exerts its effects by competing with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. The N-oxide group may influence the compound’s affinity for the H1-receptor and its overall pharmacokinetic profile .
Comparación Con Compuestos Similares
Terfenadine: The parent compound, primarily used as an antihistamine.
Fexofenadine: The active metabolite of terfenadine, known for its improved safety profile.
Astemizole: Another H1-receptor antagonist with a similar structure and function.
Uniqueness: Terfenadine N-Oxide is unique due to the presence of the N-oxide group, which can alter its pharmacological properties and interactions with biological systems. This modification can potentially reduce the risk of cardiac arrhythmias associated with terfenadine while retaining its antihistamine efficacy .
Actividad Biológica
Terfenadine N-Oxide is a metabolite of the antihistamine terfenadine, which has been extensively studied for its pharmacological properties and biological activity. This article will delve into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic effects, and potential toxicities, supported by relevant research findings and case studies.
1. Overview of Terfenadine and Its Metabolites
Terfenadine is an H1 receptor antagonist primarily used to treat allergic conditions. It is metabolized in the liver to its active form, fexofenadine, primarily through cytochrome P450 3A4 enzymes. Terfenadine itself has been associated with cardiotoxic effects at higher doses, leading to its withdrawal from the market in many countries due to safety concerns.
Table 1: Metabolism of Terfenadine
Metabolite | Pathway | Biological Activity |
---|---|---|
Terfenadine | Prodrug | Antihistaminic |
Fexofenadine | Active metabolite | Antihistaminic, minimal CNS effects |
This compound | Oxidative metabolism | Potentially cardiotoxic; effects under investigation |
This compound exhibits various biological activities that can be attributed to its structural properties. Research indicates that it may influence multiple ion channels and neurotransmitter systems:
- Potassium Channel Blockade : Similar to terfenadine, this compound may block potassium channels (specifically hERG channels), which can lead to alterations in cardiac action potentials and potentially prolong QT intervals .
- Calcium Dynamics : Studies have shown that terfenadine affects calcium signaling in cardiomyocytes, inhibiting calcium influx through L-type voltage-sensitive calcium channels .
3. Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its metabolic pathways. The compound is generally formed through oxidative processes involving cytochrome P450 enzymes:
- Absorption : Terfenadine has an oral bioavailability of approximately 70%, with significant first-pass metabolism leading to variable plasma concentrations of its metabolites .
- Half-Life : The half-life of terfenadine is about 3.5 hours, but this may vary based on individual metabolic rates and enzyme activity levels .
4. Therapeutic Effects and Case Studies
Research has evaluated the therapeutic potential of this compound in various contexts:
- Cardiac Effects : In animal models, terfenadine has shown protective effects against ischemia-reperfusion injury by altering cardiac action potentials and reducing arrhythmias . A study involving rats demonstrated that terfenadine prolonged the QT interval in a dose-dependent manner while also affecting heart rate dynamics .
- Antimicrobial Properties : Emerging studies have explored the potential antimicrobial properties of N-oxide derivatives. For instance, new compounds containing N-oxide structures have shown selective antimicrobial activity against pathogens like Cutibacterium acnes, indicating a broader therapeutic scope for related compounds .
5. Toxicity and Safety Concerns
Despite its therapeutic benefits, this compound raises safety concerns due to its potential cardiotoxicity:
- QT Interval Prolongation : The blockade of potassium channels can lead to significant QT interval prolongation, increasing the risk of torsades de pointes and other arrhythmias .
- Drug Interactions : Terfenadine's metabolism can be inhibited by various drugs (e.g., azole antifungals), leading to increased plasma levels and heightened risk of adverse effects .
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41NO3/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33(36)23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDFVVYPNXXEDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCC[N+]2(CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634901-83-0 | |
Record name | 1-((4RS)-4-(4-(1,1-Dimethylethyl)phenyl)-4-hydroxybutyl)-4-(hydroxydiphenylmethyl)piperidine 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634901830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 634901-83-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-((4RS)-4-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-HYDROXYBUTYL)-4-(HYDROXYDIPHENYLMETHYL)PIPERIDINE 1-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQB8G2S2RB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.